Benzyl[1-(benzylamino)-2-nitroethenyl]amine
Overview
Description
Benzyl[1-(benzylamino)-2-nitroethenyl]amine: is an organic compound with the molecular formula C16H17N3O2 . It is a derivative of benzylamine and contains both nitro and amine functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[1-(benzylamino)-2-nitroethenyl]amine typically involves the reaction of benzylamine with nitroethene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amine on the nitroethene .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl[1-(benzylamino)-2-nitroethenyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Benzyl[1-(benzylamino)-2-nitroethenyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl[1-(benzylamino)-2-nitroethenyl]amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Benzylamine: A simpler analogue with a single amine group attached to a benzyl group.
N,N-Dibenzylamine: Contains two benzyl groups attached to a single amine group.
Nitrobenzylamine: Contains a nitro group attached to the benzylamine structure.
Uniqueness: Benzyl[1-(benzylamino)-2-nitroethenyl]amine is unique due to the presence of both nitro and benzylamine functional groups, which confer distinct reactivity and potential biological activity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogues .
Properties
IUPAC Name |
1-N,1-N'-dibenzyl-2-nitroethene-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)13-16(17-11-14-7-3-1-4-8-14)18-12-15-9-5-2-6-10-15/h1-10,13,17-18H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFQNRZWAQLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=C[N+](=O)[O-])NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395481 | |
Record name | 2B-023 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62390-82-3 | |
Record name | 2B-023 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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